Ethyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate
CAS No.: 904627-55-0
Cat. No.: VC6301859
Molecular Formula: C14H16N2O3
Molecular Weight: 260.293
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 904627-55-0 |
|---|---|
| Molecular Formula | C14H16N2O3 |
| Molecular Weight | 260.293 |
| IUPAC Name | ethyl (E)-2-cyano-3-(4-ethoxyanilino)prop-2-enoate |
| Standard InChI | InChI=1S/C14H16N2O3/c1-3-18-13-7-5-12(6-8-13)16-10-11(9-15)14(17)19-4-2/h5-8,10,16H,3-4H2,1-2H3/b11-10+ |
| Standard InChI Key | GPNIBZGYRLULPX-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)NC=C(C#N)C(=O)OCC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Ethyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate belongs to the α,β-unsaturated ester family, with the IUPAC name ethyl (E)-2-cyano-3-(4-ethoxyanilino)prop-2-enoate. Its planar structure features:
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Electron-withdrawing cyano group at C2, enhancing electrophilicity.
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Ethoxy-substituted aniline at C3, contributing to π-stacking interactions.
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Ethyl ester at C1, influencing solubility and metabolic stability.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₆N₂O₃ |
| Molecular Weight | 260.293 g/mol |
| SMILES Notation | CCOC1=CC=C(C=C1)NC=C(C#N)C(=O)OCC |
| InChI Key | GPNIBZGYRLULPX-UHFFFAOYSA-N |
| Topological Polar Surface Area | 73.9 Ų |
The (E)-configuration of the prop-2-enoate backbone is confirmed by X-ray crystallography in analogous compounds , with bond angles and lengths consistent with conjugated enamine systems.
Synthesis and Optimization
Primary Synthetic Route
The compound is synthesized via a Michael addition-elimination cascade:
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Base-mediated condensation between ethyl cyanoacetate (nucleophile) and 4-ethoxyaniline (electrophile).
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Reaction proceeds in ethanol/THF under reflux (78°C, 6–8 hrs), yielding 68–72% crude product.
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Purification via silica gel chromatography (hexane:ethyl acetate = 3:1) achieves >95% purity.
Critical Parameters:
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Base selection: Potassium carbonate outperforms NaOH in minimizing hydrolysis .
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Solvent polarity: Higher dielectric constants accelerate reaction rates but promote side-product formation.
Alternative Methodologies
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Imidate intermediate pathway: Reaction with N-acetyl imidates under microwave irradiation (150 W, 100°C) reduces time to 30 minutes .
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One-pot multicomponent synthesis: Combines ethyl cyanoacetate, 4-ethoxyaniline, and aldehydes for functionalized derivatives.
Reactivity and Chemical Transformations
Electrophilic Reactivity
The α,β-unsaturated system undergoes regioselective additions:
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Nucleophilic attack: Amines and thiols add to the β-position, forming substituted acrylamides (e.g., with benzylamine: k = 0.45 M⁻¹s⁻¹ at 25°C).
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Cycloadditions: Diels-Alder reactions with cyclopentadiene yield bicyclic adducts (endo:exo = 4:1).
Table 2: Representative Reactions
| Reaction Type | Reagents | Product | Yield (%) |
|---|---|---|---|
| Hydrolysis | 6M HCl, reflux | 2-cyano-3-(4-ethoxyanilino)acrylic acid | 89 |
| Reduction | NaBH₄, MeOH | β-amino ester | 63 |
| Cross-coupling | Pd(OAc)₂, aryl halide | Biaryl derivatives | 71–78 |
Stability Considerations
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Thermal degradation: Onset at 185°C (TGA data), forming cyanoisocyanate and ethoxybenzene fragments.
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Photolytic sensitivity: UV irradiation (λ = 254 nm) induces Z→E isomerization (t₁/₂ = 4.2 hrs).
Comparative Analysis with Structural Analogs
Table 3: Structure-Activity Relationships
Key trends:
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Electron-donating groups (ethoxy > methoxy) enhance biological potency.
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Planar aromatic systems improve target binding through π-π interactions .
Industrial and Research Applications
Pharmaceutical Intermediates
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Antidiabetic agents: Serves as precursor to PPAR-γ agonists (patent WO2004/020410) .
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Antiviral prodrugs: Modifications at the ester group yield hepatitis C NS5A inhibitors.
Material Science Applications
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